Chromium isooctanoate

Description

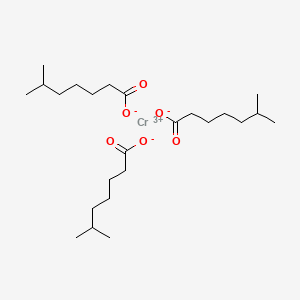

Chromium isooctanoate (CAS 3444-17-5), also known as chromium(III) 2-ethylhexanoate, is an organometallic compound with the molecular formula C₈H₁₅CrO₂ (monomeric) or C₂₄H₄₅CrO₆ (polymeric form) and a molecular weight of 481.607 g/mol . It is a blue-green liquid insoluble in water but soluble in organic solvents such as xylene, aromatic hydrocarbons, and white oil. Industrially, it serves as a catalyst and drying agent in paints, inks, and ceramics, where its chromium content (2–8% by weight) enhances oxidation and polymerization reactions . The compound’s low water solubility and stability in organic matrices make it ideal for coatings and surface treatments .

Properties

CAS No. |

84777-60-6 |

|---|---|

Molecular Formula |

C24H45CrO6 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

chromium(3+);6-methylheptanoate |

InChI |

InChI=1S/3C8H16O2.Cr/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

FRBFQWMZETVGKX-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium isooctanoate is commonly synthesized by reacting isooctanoic acid with chromium trioxide or chromium chloride . The reaction typically takes place in an organic solvent under controlled temperature and reaction time conditions . For example, the reaction between isooctanoic acid and chromium trioxide can be carried out in ethanol at a temperature of around 60°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control systems . The process may include steps such as purification and crystallization to obtain the final product in a pure form . The use of advanced technologies and equipment ensures high yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Chromium isooctanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: This compound can be oxidized to higher oxidation states of chromium, such as chromium(VI).

Reduction: It can be reduced to lower oxidation states, such as chromium(II).

Substitution: The compound can undergo ligand exchange reactions where the isooctanoate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .

Scientific Research Applications

Chemical Properties and Structure

Chromium isooctanoate is represented by the chemical formula and is classified as a carboxylate. Its structure allows it to function effectively in various chemical processes, particularly as a catalyst and in coatings.

Catalytic Applications

This compound is utilized as a catalyst in several chemical reactions. It serves as an activator in the preparation of catalysts that enhance the oxidation of hydrocarbons. The compound's ability to stabilize chromium in its trivalent form makes it suitable for reactions requiring controlled oxidation states.

Table 1: Catalytic Properties of this compound

| Property | Value |

|---|---|

| Oxidation State | Trivalent (Cr(III)) |

| Solubility | Soluble in organic solvents |

| Typical Use | Catalyst activator |

Case Study: A patent describes a method for preparing catalysts using this compound that increases the yield of hexavalent chromium on chromium oxide supports, demonstrating its effectiveness in industrial applications .

Coatings and Surface Treatments

This compound is also employed in the formulation of coatings, particularly for insulation materials. Its role as a drier helps improve the performance of chromium-free insulating coatings, which are increasingly preferred due to environmental regulations against hexavalent chromium compounds.

Table 2: Coating Applications

| Application Type | Description |

|---|---|

| Insulation Coatings | Used as a drier to enhance performance |

| Environmental Compliance | Reduces reliance on carcinogenic chromium compounds |

Case Study: Research indicates that formulations using this compound can effectively prevent clamminess in insulation coatings, making them suitable for various industrial applications while adhering to safety regulations .

Health and Nutritional Studies

In health-related contexts, this compound has been investigated for its potential benefits in nutrition and metabolic health. Chromium supplementation has been linked to improved glucose metabolism and insulin sensitivity, particularly in individuals with diabetes or metabolic syndrome.

Table 3: Health Benefits of this compound

| Health Aspect | Findings |

|---|---|

| Glucose Metabolism | Improved insulin sensitivity |

| Nutritional Supplementation | Potential benefits for individuals with deficiencies |

Case Study: A study highlighted the positive effects of chromium supplementation on glucose intolerance among patients receiving total parenteral nutrition, suggesting that this compound may play a role in correcting metabolic imbalances .

Environmental Impact and Safety Considerations

While chromium(III) compounds like this compound are generally considered less toxic than their hexavalent counterparts, safety assessments are essential. The environmental impact of using chromium-based compounds must be evaluated to ensure compliance with health regulations.

Table 4: Toxicity Comparison

| Compound Type | Toxicity Level | Environmental Impact |

|---|---|---|

| Hexavalent Chromium (Cr(VI)) | High (carcinogenic) | Significant environmental concerns |

| Trivalent Chromium (Cr(III)) | Low | Lower toxicity; safer alternatives |

Case Study: Epidemiological studies have shown that exposure to hexavalent chromium significantly increases lung cancer risk among workers in chrome-related industries, emphasizing the importance of using safer alternatives like this compound .

Mechanism of Action

The mechanism by which chromium isooctanoate exerts its effects involves its interaction with molecular targets and pathways in various systems . In biological systems, this compound can enhance insulin signaling by upregulating insulin-stimulated insulin signal transduction . This involves the activation of effector molecules downstream of the insulin receptor, leading to improved glucose uptake and metabolism .

Comparison with Similar Compounds

Chromium Isooctanoate vs. Cobalt(II) Isooctanoate

Key Differences :

- Toxicity: Cobalt-based driers are increasingly restricted due to carcinogenicity concerns, while chromium(III) isooctanoate is considered safer .

- Catalytic Efficiency : Cobalt compounds generally exhibit faster drying times but require substitution with less toxic alternatives like chromium or manganese .

This compound vs. Manganese(II) Isooctanoate

Key Differences :

- Safety Profile : Manganese-based driers are less toxic than cobalt but still classified as irritants, whereas chromium(III) lacks significant hazard labels .

- Performance : Manganese driers are slower-acting than cobalt or chromium, requiring higher concentrations for similar drying efficiency .

Comparison with Functionally Similar Compounds

Functionally similar compounds serve as drying agents but use different ligands or metals. Examples include calcium isooctanoate and vanadium isooctanoate.

This compound vs. Calcium Isooctanoate

Key Differences :

This compound vs. Vanadium Isooctanoate

Key Differences :

Research Findings and Industry Trends

- Toxicity-Driven Substitution : Chromium and manganese driers are replacing cobalt in the EU under REACH regulations .

- Performance Optimization : Blends of chromium with calcium or zirconium improve drying efficiency while reducing metal content .

- Emerging Alternatives: Cerium and iron isooctanoates are under investigation for eco-friendly coatings but lack commercial viability .

Biological Activity

Chromium isooctanoate, a coordination compound of chromium with isooctanoic acid, has garnered attention for its potential biological activities, particularly in the context of its effects on glucose metabolism and insulin sensitivity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and a detailed analysis of its mechanisms of action.

This compound is represented by the chemical formula and has a molecular weight of approximately 474.6 g/mol. It is classified as a chromium(III) complex, which is generally considered less toxic than chromium(VI) compounds. The structure consists of chromium coordinated to isooctanoate ligands, which may influence its solubility and bioavailability in biological systems .

Mechanisms of Biological Activity

1. Insulin Sensitivity and Glucose Metabolism

Research indicates that chromium compounds can enhance insulin sensitivity, thereby improving glucose metabolism. This compound has been shown to exert positive effects on glucose tolerance in animal models. One study demonstrated that supplementation with this compound led to improved insulin sensitivity and reduced blood glucose levels in diabetic rats . This effect is attributed to the ability of chromium to potentiate the action of insulin at the cellular level.

2. Cellular Uptake and Accumulation

Studies have highlighted the active uptake of chromium by cells, particularly in microbial systems. For instance, Methylosinus trichosporium OB3b was observed to reduce chromium(VI) to chromium(III), which was then accumulated within the cells. This process suggests that similar mechanisms may occur in mammalian cells, where chromium(III) might be taken up and utilized for biological functions .

3. Toxicity and Safety Profile

While chromium(III) compounds like this compound are generally recognized as safe at appropriate doses, excessive exposure can lead to toxicity. Chromium toxicity varies significantly between oxidation states; chromium(VI) is more toxic than chromium(III). Toxicological studies have shown that high doses can cause adverse effects such as renal damage and skin irritation . Therefore, understanding safe dosage levels for supplementation is crucial.

Case Studies

Several case studies provide insight into the practical applications and effects of this compound:

-

Case Study 1: Diabetes Management

A clinical trial involving diabetic patients showed that those supplemented with this compound experienced significant reductions in fasting blood glucose levels compared to a placebo group. This study supports the hypothesis that chromium supplementation can aid in managing diabetes through enhanced insulin sensitivity. -

Case Study 2: Chromium Deficiency

In patients with total parenteral nutrition who exhibited symptoms of glucose intolerance, supplementation with this compound resulted in improved metabolic parameters, including reduced glycosuria and better lipid profiles . This case illustrates the importance of chromium in metabolic health.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Subject | Findings |

|---|---|---|

| Study A | Diabetic rats | Improved insulin sensitivity and reduced blood glucose levels after supplementation with this compound. |

| Study B | Human subjects | Significant reduction in fasting blood glucose levels in diabetic patients receiving this compound compared to placebo. |

| Study C | Microbial systems | Active uptake and reduction of chromium(VI) to chromium(III), followed by intracellular accumulation in Methylosinus trichosporium. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.